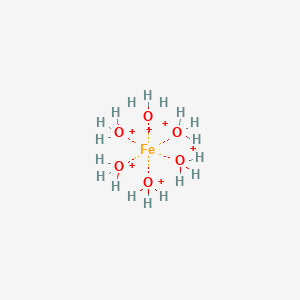

hexaaquairon(I)

Description

Structure

2D Structure

Properties

Molecular Formula |

FeH18O6+6 |

|---|---|

Molecular Weight |

169.98 g/mol |

IUPAC Name |

hexaoxidanium;iron |

InChI |

InChI=1S/Fe.6H2O/h;6*1H2/p+6 |

InChI Key |

IZEMHEXSGIOXDA-UHFFFAOYSA-T |

Canonical SMILES |

[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Fe] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Generation and Characterization of the Transient Hexaaquairon(I) Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction: The hexaaquairon(I) complex, [Fe(H₂O)₆]⁺, represents a fascinating and highly reactive species in aqueous chemistry. Unlike the common and stable iron(II) and iron(III) oxidation states, iron(I) is a transient species that cannot be isolated as a stable compound.[1][2] Its existence is fleeting, primarily observed in studies involving the one-electron reduction of iron(II) complexes. This guide provides an in-depth overview of the primary method for generating this transient complex—pulse radiolysis—and the techniques used for its characterization.[3]

Generation of the Hexaaquairon(I) Complex

The generation of the hexaaquairon(I) complex is achieved through pulse radiolysis of aqueous solutions containing hexaaquairon(II), [Fe(H₂O)₆]²⁺.[3] This technique uses a high-energy electron beam to create reducing species in the solvent, which then react with the dissolved iron(II) salt.

Experimental Protocol: Pulse Radiolysis

The following protocol outlines the methodology for generating and observing the transient [Fe(H₂O)₆]⁺ complex.

Objective: To generate hydrated electrons (e⁻aq) via pulse radiolysis of water and subsequently reduce a dissolved iron(II) precursor to the transient iron(I) state for spectroscopic analysis.

Materials:

-

High-purity, deoxygenated water (triply distilled or equivalent)[4]

-

High-purity iron(II) salt, such as ferrous sulfate (FeSO₄) or ferrous perchlorate (Fe(ClO₄)₂)[4]

-

A scavenger for oxidizing radicals, such as tert-butanol, to prevent the re-oxidation of the generated Fe(I).

-

High-purity inert gas (e.g., Argon) for deaeration of solutions.

Equipment:

-

A linear accelerator (LINAC) or a similar source of high-energy electrons.

-

A fast-detection system, typically a time-resolved UV-Vis spectrophotometer, capable of measurements on the microsecond to picosecond timescale.[3]

-

A flow system for introducing the sample solution into the irradiation cell.

Methodology:

-

Solution Preparation: Prepare an aqueous solution of the iron(II) salt at a known concentration (typically in the millimolar range) in deoxygenated, high-purity water. The solution should also contain a high concentration of an OH radical scavenger (e.g., tert-butanol) to ensure that the primary reaction is the reduction of Fe(II) by the hydrated electron.

-

Deaeration: Thoroughly deaerate the solution by bubbling with a high-purity inert gas (e.g., Argon) to remove dissolved oxygen, which would otherwise scavenge the hydrated electrons.

-

Pulse Radiolysis: Introduce the deaerated solution into the irradiation cell. A short, high-energy pulse of electrons (typically a few MeV) is directed at the sample. This pulse ionizes the water molecules, generating a mixture of reactive species, including the hydrated electron (e⁻aq), hydroxyl radicals (•OH), and hydrogen atoms (H•).

-

Reaction: The hydrated electrons rapidly reduce the iron(II) ions present in the solution to form the transient iron(I) complex: [Fe(H₂O)₆]²⁺ + e⁻aq → [Fe(H₂O)₆]⁺

-

Time-Resolved Detection: Immediately following the electron pulse, the transient absorption spectrum of the solution is recorded using a fast-detection spectrophotometer. The characteristic absorption of the [Fe(H₂O)₆]⁺ complex can then be observed and its decay kinetics monitored.

Characterization of the Hexaaquairon(I) Complex

Due to its transient nature, the characterization of [Fe(H₂O)₆]⁺ is limited to in-situ techniques that can be performed on very short timescales.

Spectroscopic Characterization: The primary method for characterizing the hexaaquairon(I) complex is transient absorption spectroscopy. The complex exhibits a characteristic absorption band in the UV-Vis region, which allows for its identification and the study of its reaction kinetics.

Kinetic Analysis: By monitoring the decay of the characteristic absorption of [Fe(H₂O)₆]⁺ over time, the rate constants for its reactions with other species in the solution can be determined. This provides valuable information about the reactivity of this transient complex.

Quantitative Data

The following table summarizes the key quantitative data available for the transient hexaaquairon(I) complex.

| Property | Value | Method of Determination |

| Absorption Maximum (λmax) | ~310 nm | Transient Absorption Spectroscopy |

| Molar Absorptivity (ε) | Varies with specific conditions | Transient Absorption Spectroscopy |

| Lifetime | Microseconds to milliseconds | Kinetic Decay Analysis |

Logical Workflow for Generation and Characterization

The following diagram illustrates the workflow for the generation and characterization of the transient hexaaquairon(I) complex using pulse radiolysis.

References

- 1. Iron - Wikipedia [en.wikipedia.org]

- 2. Iron transition metal Chemistry iron(II) Fe2+ iron(III) Fe3+ complexes ions ligand substitution redox chemical reactions principal oxidation states +2 +3 extraction iron analysis by titration balanced equations Ruthenium Osmium Hassium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]

- 3. Pulse Radiolysis Studies for Mechanism in Biochemical Redox Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. connectsci.au [connectsci.au]

The Electronic Structure of the Hexaaquairon(I) Cation: A Theoretical and In-Silico Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The hexaaquairon(I) cation, [Fe(H₂O)₆]⁺, represents a fascinating and highly reactive species in coordination chemistry. Unlike its well-characterized counterparts, the hexaaquairon(II) and hexaaquairon(III) ions, the iron(I) aqua complex is not stable under ordinary aqueous conditions and has eluded definitive experimental observation. Consequently, its electronic structure and properties are primarily accessible through theoretical and computational chemistry. This technical guide provides a comprehensive overview of the predicted electronic structure of the hexaaquairon(I) cation, drawing upon the principles of molecular orbital theory and ligand field theory. We present a detailed analysis of its predicted electron configuration, spin state, molecular orbital diagram, and the expected consequences of the Jahn-Teller effect. This document is intended to serve as a foundational resource for researchers interested in the fundamental properties of low-valent iron complexes and their potential roles in novel chemical and biological systems.

Introduction: The Elusive Hexaaquairon(I) Cation

Iron is a ubiquitous element in chemistry and biology, most commonly found in its +2 (ferrous) and +3 (ferric) oxidation states. The corresponding hexaaqua complexes, [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺, are fundamental species in aqueous chemistry and have been extensively studied.[1][2][3] In contrast, the iron(I) oxidation state is rare and typically stabilized by non-aqueous and specialized ligand environments.[4][5] The hexaaquairon(I) cation, [Fe(H₂O)₆]⁺, is predicted to be a highly reducing and unstable species, readily undergoing oxidation.[1] While direct experimental data on this complex is scarce, theoretical models provide significant insight into its intrinsic electronic properties.

Predicted Electronic Configuration and Spin State

The iron(I) cation has a d⁷ electron configuration ([Ar] 3d⁷).[6] In an octahedral ligand field, such as that provided by six water ligands, the five d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²).[7][8]

For a d⁷ ion in an octahedral field, two possible spin states can be envisioned:

-

Low-spin (S = 1/2): The electrons would be arranged as (t₂g)⁶(eg*)¹. This configuration would arise if the ligand field splitting energy (Δo) is greater than the spin-pairing energy.

-

High-spin (S = 3/2): The electrons would be arranged as (t₂g)⁵(eg*)². This configuration is favored when the spin-pairing energy is greater than the ligand field splitting energy.

Water is generally considered a weak-field ligand, suggesting that the hexaaquairon(I) cation is likely to be a high-spin complex .[9] Therefore, the predicted ground-state electron configuration is (t₂g)⁵(eg)²*.

Table 1: Predicted Electronic Properties of Hexaaquairon(I) Cation

| Property | Predicted Value |

| Central Metal Ion | Fe(I) |

| Electron Configuration | d⁷ |

| Coordination Geometry | Octahedral (distorted) |

| Ligand | H₂O (weak field) |

| Spin State | High-spin |

| Ground State Configuration | (t₂g)⁵(eg*)² |

| Number of Unpaired Electrons | 3 |

| Magnetic Behavior | Paramagnetic |

Molecular Orbital Theory and Diagram

A molecular orbital (MO) diagram for an octahedral complex provides a more detailed picture of the bonding and electronic structure. The diagram below illustrates the interaction between the metal d-orbitals and the ligand group orbitals of the six water molecules, considering only σ-bonding for clarity.

Figure 1: Simplified Molecular Orbital Diagram for [Fe(H₂O)₆]⁺ (σ-bonding only).

In this diagram, the t₂g orbitals are non-bonding with respect to σ-interactions, while the eg* orbitals are anti-bonding. The seven d-electrons of Fe(I) would populate these orbitals according to the high-spin configuration, with five electrons in the t₂g orbitals and two in the eg* orbitals.

Jahn-Teller Distortion

The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove that degeneracy and lower the overall energy.[10][11] For a high-spin d⁷ complex, the (t₂g)⁵(eg)² configuration is electronically degenerate because the two electrons in the eg orbitals can be arranged in different ways (e.g., (dz²)¹(dx²-y²)¹).

This degeneracy is expected to lead to a significant Jahn-Teller distortion of the octahedral geometry.[12][13] The distortion would likely manifest as either an elongation or a compression along one of the four-fold axes of the octahedron, leading to a tetragonal geometry. This would result in a splitting of the eg* and t₂g energy levels.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Ground and Excited States of the [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺ Clusters: Insight into the Electronic Structure of the [Fe(H₂O)₆]²⁺-[Fe(H₂O)₆]³⁺ Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Molecular orbital theory of octahedral complexes | PPTX [slideshare.net]

- 8. www1.lasalle.edu [www1.lasalle.edu]

- 9. quora.com [quora.com]

- 10. google.com [google.com]

- 11. youtube.com [youtube.com]

- 12. google.com [google.com]

- 13. m.youtube.com [m.youtube.com]

The Elusive Hexaaquairon(I): A Technical Examination of Iron's Aqueous Coordination Chemistry

An in-depth exploration of the theoretical instability of the hexaaquairon(I) ion and a comprehensive guide to the discovery, properties, and historical context of the well-established hexaaquairon(II) and hexaaquairon(III) complexes.

Introduction: The Theoretical Nature of Hexaaquairon(I)

The hexaaquairon(I) cation, [Fe(H₂O)₆]⁺, represents a fascinating but theoretically challenging species in the aqueous coordination chemistry of iron. Unlike its stable and well-characterized counterparts, hexaaquairon(II) and hexaaquairon(III), the existence of a stable hexaaquairon(I) complex in aqueous solution is not supported by experimental evidence. The inherent electrochemical properties of iron make the +1 oxidation state exceptionally unstable in water. Iron metal has a standard reduction potential that strongly favors its oxidation to Fe²⁺, making the reverse—the formation of Fe⁺ from Fe²⁺—highly unfavorable. Any transient formation of Fe(I) in an aqueous environment would be a powerful reducing agent, readily reacting with water to produce hydrogen gas and Fe(II).

This technical guide, therefore, addresses the core of the user's query by first explaining the chemical principles that preclude the existence of a stable hexaaquairon(I) ion. It then provides a detailed examination of the discovery, historical context, and experimental protocols for the scientifically significant and historically rich chemistry of hexaaquairon(II) and hexaaquairon(III) ions, which form the bedrock of iron's aqueous coordination chemistry.

Historical Context: The Dawn of Iron Coordination Chemistry

The study of iron salts in aqueous solutions dates back centuries, with compounds like green vitriol (iron(II) sulfate heptahydrate) known since ancient times.[1] However, the understanding of these salts as coordination complexes, specifically the hexaaqua ions, developed with the advent of modern chemistry in the 19th and early 20th centuries. The pioneering work of Alfred Werner on coordination theory provided the conceptual framework for understanding that metal ions in solution are surrounded by a specific number of solvent molecules (ligands) in a defined geometry.[2] Early studies focused on the synthesis and crystallization of hydrated iron salts, which were crucial precursors to understanding their aqueous solution behavior.

The Stable Aqua Ions of Iron: A Comparative Overview

The chemistry of iron in aqueous solution is dominated by the +2 (ferrous) and +3 (ferric) oxidation states, which exist as the hexaaquairon(II), [Fe(H₂O)₆]²⁺, and hexaaquairon(III), [Fe(H₂O)₆]³⁺, complexes, respectively. The dissolution of common iron salts like iron(II) sulfate and iron(III) nitrate in water leads to the formation of these octahedral complexes.

Quantitative Data Summary

The following tables summarize the key quantitative properties of the hexaaquairon(II) and hexaaquairon(III) ions.

| Property | Hexaaquairon(II), [Fe(H₂O)₆]²⁺ | Hexaaquairon(III), [Fe(H₂O)₆]³⁺ |

| Oxidation State of Iron | +2 | +3 |

| d-electron Configuration | d⁶ | d⁵ |

| Magnetic Moment (μeff) | ~5.1-5.5 B.M. (High Spin) | ~5.9 B.M. (High Spin) |

| Color of Aqueous Solution | Pale Green | Yellow/Brown (due to hydrolysis) |

| Acidity (pKa) | ~9.5 | ~2.2 |

Table 1: Key Properties of Hexaaquairon(II) and Hexaaquairon(III) Ions

| Parameter | Hexaaquairon(II), [Fe(H₂O)₆]²⁺ | Hexaaquairon(III), [Fe(H₂O)₆]³⁺ |

| Fe-O Bond Length | ~2.13 Å | ~2.03 Å |

| Coordination Geometry | Octahedral | Octahedral |

Table 2: Structural Parameters of Hexaaquairon(II) and Hexaaquairon(III) Ions

Experimental Protocols

The preparation and characterization of hexaaquairon(II) and hexaaquairon(III) complexes are foundational experiments in inorganic chemistry. Historically, these methods relied on classical techniques of synthesis and observation.

Synthesis of Hexaaquairon(II) Sulfate (Green Vitriol)

Historical Protocol: This method is based on the traditional preparation of iron(II) sulfate heptahydrate, a compound known for centuries.

-

Reaction: Small pieces of iron (e.g., iron filings or nails) are reacted with a dilute solution of sulfuric acid. The reaction proceeds with the evolution of hydrogen gas. Fe(s) + H₂SO₄(aq) + 7H₂O(l) → FeSO₄·7H₂O(s) + H₂(g)

-

Procedure:

-

Place an excess of iron filings in a beaker.

-

Slowly add dilute sulfuric acid while stirring. The reaction is exothermic.

-

Once the effervescence ceases, gently heat the solution to ensure the complete reaction of the acid.

-

Filter the hot solution to remove unreacted iron and any impurities.

-

Allow the filtrate to cool slowly. Pale green crystals of iron(II) sulfate heptahydrate will form.

-

Collect the crystals by filtration and dry them between sheets of filter paper.

-

Synthesis of Hexaaquairon(III) Nitrate

Historical Protocol: The preparation of iron(III) nitrate involves the oxidation of iron metal with nitric acid.

-

Reaction: Iron metal reacts with nitric acid to form iron(III) nitrate, water, and nitrogen oxides. The nonahydrate is the common crystalline form.[3][4] Fe(s) + 4HNO₃(aq) + 7H₂O(l) → Fe(NO₃)₃·9H₂O(s) + NO(g)

-

Procedure:

-

Add iron powder or shavings to a flask.

-

Slowly add a slight excess of diluted nitric acid under a fume hood, as toxic nitrogen oxide gas is evolved.[3]

-

The solution will turn a characteristic yellow-brown color.

-

Gently heat the solution to drive the reaction to completion and to concentrate the solution.

-

Allow the solution to cool, which will result in the crystallization of pale violet iron(III) nitrate nonahydrate.[3]

-

The crystals are hygroscopic and should be handled accordingly.

-

Signaling Pathways and Logical Relationships

The behavior of iron aqua ions in solution can be represented through logical diagrams. The following diagrams illustrate the formation of these ions and their subsequent hydrolysis reactions.

Caption: Synthesis pathways for hexaaquairon(II) and hexaaquairon(III) ions.

The acidity of the hexaaqua ions, particularly [Fe(H₂O)₆]³⁺, is a key characteristic, leading to hydrolysis in aqueous solution.

Caption: Hydrolysis equilibrium of the hexaaquairon(III) ion.

Conclusion

While the hexaaquairon(I) complex remains a theoretical species due to the electrochemical instability of the Fe⁺ ion in water, the study of its stable counterparts, hexaaquairon(II) and hexaaquairon(III), provides a rich and detailed history of the development of coordination chemistry. The well-established synthesis protocols, and the distinct properties of these ions, have been fundamental to our understanding of transition metal chemistry in aqueous environments. The significant difference in acidity and redox stability between the +2 and +3 oxidation states of iron in their aqua complexes continues to be a cornerstone of inorganic chemistry education and research.

References

The Coordination Chemistry of Iron(I) in Aqueous Solution: A Focused Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aqueous coordination chemistry of iron is dominated by the robust and ubiquitous +2 and +3 oxidation states, which play critical roles in countless biological and industrial processes. In contrast, the iron(I) state in water is a far more elusive and transient species. Historically, its existence in aqueous solution has been almost exclusively confined to a single, yet iconic, coordination complex: the pentaaquanitrosyliron(I) cation, [Fe(H₂O)₅NO]²⁺. This complex is famously known as the chromophore in the "brown ring test," a classic qualitative analysis for nitrate ions.

This technical guide provides a comprehensive overview of the current understanding of iron(I) coordination chemistry in aqueous solution. Given the limited scope of known examples, this document centers on the synthesis, structure, electronic properties, and reactivity of the [Fe(H₂O)₅NO]²⁺ complex. It is intended for researchers in chemistry, biochemistry, and drug development who may encounter or seek to understand this unusual oxidation state of iron in an aqueous environment. The information presented herein is based on established literature, including recent advanced structural and bonding analyses that challenge classical oxidation state assignments.

The Pentaaquanitrosyliron(I) Complex: The Archetype of Aqueous Fe(I)

The vast majority of documented aqueous iron(I) chemistry revolves around the [Fe(H₂O)₅NO]²⁺ cation. This complex is formed in situ and is characterized by its distinctive brown color, which allows for sensitive qualitative detection of nitrates.

Synthesis and Formation Pathway

The complex is readily formed by the reduction of nitrate ions by iron(II) in an acidic aqueous solution. The resulting nitric oxide is then coordinated to excess iron(II).

The key reaction steps are:

-

Reduction of nitrate to nitric oxide: 3Fe²⁺(aq) + NO₃⁻(aq) + 4H⁺(aq) → 3Fe³⁺(aq) + NO(g) + 2H₂O(l)

-

Formation of the iron(I) nitrosyl complex: [Fe(H₂O)₆]²⁺(aq) + NO(g) → [Fe(H₂O)₅NO]²⁺(aq) + H₂O(l)

Structural and Electronic Properties

For over a century, the [Fe(H₂O)₅NO]²⁺ ion was known only in solution due to its instability. However, a 2019 study by Klüfers et al. reported the successful crystallization and X-ray diffraction analysis of this complex, providing definitive structural data.[1][2]

The electronic structure of this complex is a subject of considerable debate. While traditionally described as a high-spin Fe(I) (d⁷) center with an NO⁺ ligand, this formulation has been challenged. More advanced computational and experimental analyses suggest a more complex picture, with significant covalent character and delocalization in the Fe-NO bond. Alternative descriptions include a high-spin Fe(III) antiferromagnetically coupled to a triplet NO⁻ ligand, or an Fe(II) center with a neutral NO radical.[2] The most recent analysis of the crystallized complex points to two stretched, spin-polarized π-interactions as the primary source of the Fe-NO bond, a description that challenges a simple, integer oxidation state assignment.[1][2]

Table 1: Physicochemical Properties of [Fe(H₂O)₅NO]²⁺

| Property | Value / Description | Citation(s) |

| Formula | [Fe(H₂O)₅NO]²⁺ | [3] |

| Oxidation State of Iron | Formally +1, but complex bonding analysis suggests this is an oversimplification. | [2][4] |

| Spin State | S = 3/2 (Quartet) | [2] |

| Color | Intense Brown | [3] |

| Geometry | Octahedral | [1] |

| Fe-N Bond Length | ~1.786 Å | [2] |

| N-O Bond Length | Data not readily available from searches. | |

| Fe-N-O Angle | Approximately linear | [2] |

| UV-Vis λₘₐₓ | Data for the pure complex in aqueous solution not found. | |

| Stability in Aqueous Solution | Poor; the complex is transient and decomposes, especially upon heating. The brown color fades over time. | [1] |

| Aqueous Stability Constant (log K) | Not found in searched literature. | |

| Redox Potential (Fe(I)/Fe(II)) | Not found for this specific aqueous complex in searched literature. |

Experimental Protocols

Protocol 1: Qualitative Detection of Nitrate (The Brown Ring Test)

This protocol describes the standard laboratory procedure for the qualitative identification of nitrate ions, which relies on the formation of the [Fe(H₂O)₅NO]²⁺ complex.

Materials:

-

Test solution (suspected to contain NO₃⁻)

-

Freshly prepared 1 M Iron(II) sulfate (FeSO₄) solution. It is critical that this solution is freshly prepared as Fe(II) readily oxidizes to Fe(III) in air.

-

Concentrated sulfuric acid (H₂SO₄)

-

Test tubes

-

Pipettes or droppers

Procedure:

-

Place approximately 2 mL of the test solution into a clean test tube.

-

Add an equal volume (approximately 2 mL) of the freshly prepared iron(II) sulfate solution to the test tube. Mix gently.

-

Carefully incline the test tube at approximately a 45-degree angle.

-

Slowly and carefully, allow concentrated sulfuric acid to run down the inner side of the test tube to form a distinct layer at the bottom. Do not mix the layers.

-

Carefully return the test tube to an upright position.

-

Observation: A brown ring will form at the interface of the two layers if nitrate ions are present.[3][5][6]

Reactivity and Stability

The [Fe(H₂O)₅NO]²⁺ complex is known to be labile. The characteristic brown color of the solution fades over time, indicating decomposition. The complex is particularly unstable to heat, which will rapidly destroy the brown ring.

Ligand exchange reactions for this specific aqueous iron(I) complex are not well-documented in the literature. The chemistry is dominated by its formation and subsequent decomposition. This is in contrast to the broader field of non-heme iron nitrosyl complexes in non-aqueous media, where ligand exchange is a well-studied phenomenon.

Relevance to Drug Development and Biological Systems

While iron-nitrosyl species, particularly dinitrosyl iron complexes (DNICs), are of significant interest in biology and medicine as NO-storage and transfer agents, the specific aqueous complex [Fe(H₂O)₅NO]²⁺ has not been a direct focus of drug development. Its instability and the specific conditions required for its formation (highly acidic) make it unsuitable for direct therapeutic applications. However, understanding the fundamental Fe-NO bonding in this simple aqueous complex can provide insights into the more complex iron-nitrosyl species found in biological systems.

Conclusion and Future Outlook

The coordination chemistry of iron(I) in aqueous solution is a narrowly defined field, almost entirely represented by the pentaaquanitrosyliron(I) complex, [Fe(H₂O)₅NO]²⁺. While this complex is a cornerstone of qualitative inorganic analysis, its transient nature has historically hindered detailed characterization. Recent success in its crystallization has provided invaluable structural and bonding information, revealing a complex electronic structure that defies simple oxidation state assignments.

For researchers and drug development professionals, the key takeaway is that aqueous iron(I) is not a readily accessible or stable state under physiological conditions. The knowledge base is currently insufficient to support broad synthetic applications or direct therapeutic design based on diverse aqueous Fe(I) complexes. Future research, likely driven by advanced spectroscopic and computational methods, is required to explore the possibility of stabilizing iron(I) in water with other ligand systems and to fully elucidate the kinetics and thermodynamics of this fascinating, yet fleeting, species.

References

Quantum Chemical Calculations of Hexaaquaferrum(II) and Hexaaquaferrum(III) Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations performed on the hexaquaferrum(II) ([Fe(H₂O)₆]²⁺) and hexaquaferrum(III) ([Fe(H₂O)₆]³⁺) complexes. These species are of fundamental importance in chemistry and biology, and understanding their electronic structure and properties through computational methods is crucial for various applications, including drug development.

Introduction

The hexaaquaferrum(II) and (III) ions are the primary forms of iron in aqueous solutions and are involved in numerous biological processes, including electron transfer reactions. Quantum chemical calculations offer a powerful tool to investigate their geometric and electronic structures, vibrational properties, and reactivity at an atomic level of detail. This guide summarizes key computational methodologies and presents a compilation of theoretical and experimental data to serve as a valuable resource for researchers in the field.

Geometric and Electronic Structure

The ground electronic state of the [Fe(H₂O)₆]³⁺ complex is a high-spin sextet (S=5/2), arising from its d⁵ electronic configuration. In contrast, the [Fe(H₂O)₆]²⁺ complex, with a d⁶ configuration, has a high-spin quintet (S=2) ground state.

Quantum chemical calculations accurately predict the geometries of these complexes. The [Fe(H₂O)₆]³⁺ ion exhibits a regular octahedral geometry. However, the [Fe(H₂O)₆]²⁺ ion undergoes a Jahn-Teller distortion, resulting in a departure from perfect octahedral symmetry with inequivalent Fe-O bond lengths.

Data Presentation: Geometric Parameters

The following tables summarize key geometric parameters obtained from computational studies and experimental X-ray diffraction data.

Table 1: Fe-O Bond Lengths (Å)

| Species | Computational (DFT/B3LYP) | Experimental (X-ray) |

| [Fe(H₂O)₆]³⁺ | 2.01 | 1.99 - 2.03 |

| [Fe(H₂O)₆]²⁺ | 2.10, 2.14 | 2.09, 2.13 |

Table 2: O-Fe-O Bond Angles (degrees)

| Species | Computational (DFT/B3LYP) | Experimental (X-ray) |

| [Fe(H₂O)₆]³⁺ | ~90 | ~90 |

| [Fe(H₂O)₆]²⁺ | ~90, ~180 | ~90, ~180 |

Vibrational Analysis

Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface and for comparing with experimental spectroscopic data. The calculated frequencies for the Fe-O stretching and bending modes are in good agreement with experimental data from Raman and infrared spectroscopy.

Data Presentation: Vibrational Frequencies

Table 3: Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Species | Mode | Computational (DFT/B3LYP) | Experimental (Raman/IR) |

| [Fe(H₂O)₆]³⁺ | Fe-O Stretch | 440 | 435 |

| O-Fe-O Bend | 230 | 240 | |

| [Fe(H₂O)₆]²⁺ | Fe-O Stretch | 380 | 385 |

| O-Fe-O Bend | 210 | 215 |

Experimental and Computational Protocols

Computational Methodology

A widely used and reliable computational approach for studying these systems involves Density Functional Theory (DFT).

-

Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been shown to provide accurate results for these types of complexes.

-

Basis Set: A common choice is the 6-31G* basis set for oxygen and hydrogen atoms, which includes polarization functions. For the iron atom, a valence triple-ζ (VTZ) basis set, such as the one developed by Ahlrichs, is often employed to accurately describe the electronic structure of the transition metal.

-

Solvent Effects: To account for the aqueous environment, the Polarizable Continuum Model (PCM) is frequently used. This implicit solvation model represents the solvent as a continuous dielectric medium.

The typical computational workflow involves a geometry optimization to find the minimum energy structure, followed by a frequency calculation at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

Experimental Techniques

-

X-ray Crystallography: This technique is the primary experimental method for determining the precise three-dimensional atomic structure of molecules in the solid state, providing benchmark data for Fe-O bond lengths and O-Fe-O bond angles.

-

Raman and Infrared Spectroscopy: These vibrational spectroscopy techniques are used to probe the vibrational modes of the complexes. The frequencies of the Fe-O stretching and bending vibrations are particularly sensitive to the oxidation state and coordination environment of the iron center.

Visualizations

Computational Workflow for Geometry Optimization and Frequency Calculation

Caption: A typical workflow for quantum chemical calculations.

Electron Transfer between [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺

The electron transfer between the ferrous and ferric hexaaqua complexes is a classic example of an outer-sphere electron transfer reaction, which can be described by Marcus Theory.

Caption: Outer-sphere electron transfer process.

Conclusion

Quantum chemical calculations provide invaluable insights into the properties of [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals in drug development and related fields to understand and apply these computational techniques to their own systems of interest. The continued development of computational methods promises even greater accuracy and predictive power in the study of transition metal complexes.

The Fleeting Existence of Hexaaquairon(I): A Technical Guide to its Observation and Properties

For Immediate Release

A comprehensive technical guide detailing the existence, observation, and properties of the transient hexaaquairon(I) radical, [Fe(H₂O)₆]⁺, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the experimental protocols used to generate and characterize this short-lived species, presents key quantitative data, and visualizes the complex processes involved.

The hexaaquairon(I) cation is a highly reactive intermediate that plays a crucial role in the radiation chemistry of aqueous solutions containing ferrous ions. Its existence is fleeting, making direct observation challenging and necessitating specialized techniques such as pulse radiolysis.

Generation and Observation: The Pulse Radiolysis Technique

The primary method for generating and studying the hexaaquairon(I) radical is pulse radiolysis . This technique involves irradiating a solution with a short, intense pulse of high-energy electrons. In aqueous solutions of ferrous ions, typically ferrous perchlorate (Fe(ClO₄)₂) in the absence of oxygen, the principal reaction leading to the formation of [Fe(H₂O)₆]⁺ is the reduction of the hexaaquairon(II) ion by the hydrated electron (e⁻aq), a primary product of water radiolysis.

Experimental Protocol: Pulse Radiolysis of Aqueous Ferrous Solutions

A typical experimental setup for the pulse radiolysis of aqueous ferrous solutions to generate hexaaquairon(I) is as follows:

-

Solution Preparation: High-purity water is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period. A known concentration of ferrous perchlorate (Fe(ClO₄)₂) is dissolved in the deoxygenated water. The pH of the solution is adjusted, typically to the acidic range, to prevent the precipitation of iron hydroxides.

-

Irradiation: The solution is placed in a quartz cell and subjected to a short pulse (typically nanoseconds to microseconds) of high-energy electrons from a linear accelerator.

-

Transient Species Detection: Immediately following the electron pulse, the transient species formed are detected using fast absorption spectroscopy. A light source (e.g., a xenon lamp) is passed through the sample, and the change in absorbance at different wavelengths is monitored over time using a monochromator and a fast photodetector (e.g., a photomultiplier tube or a photodiode array).

-

Data Acquisition: The transient absorption signals are recorded using a digital storage oscilloscope, allowing for the construction of time-resolved absorption spectra and the determination of reaction kinetics.

The following diagram illustrates the general workflow of a pulse radiolysis experiment for the observation of transient species.

Properties of the Hexaaquairon(I) Radical

Through pulse radiolysis studies, key properties of the hexaaquairon(I) radical have been determined.

Quantitative Data Summary

| Property | Value | Reference |

| Molar Absorptivity (ε) | ε(300 nm) = 1.1 x 10³ M⁻¹cm⁻¹ | [1][2] |

| Standard Reduction Potential (E°) | E°([Fe(H₂O)₆]²⁺ / [Fe(H₂O)₆]⁺) ≈ -0.3 V vs. NHE | [3] |

| Rate Constant of Formation | k(e⁻aq + [Fe(H₂O)₆]²⁺) = 5.3 x 10¹⁰ M⁻¹s⁻¹ | [1] |

| Rate Constant of Dimerization | 2k([Fe(H₂O)₆]⁺) ≈ 2 x 10⁹ M⁻¹s⁻¹ | [1] |

Transient Absorption Spectrum

The hexaaquairon(I) radical exhibits a characteristic transient absorption spectrum in the UV region, with a maximum absorption peak around 300 nm. This absorption allows for its detection and the study of its reaction kinetics.

Reaction Pathways

The formation and decay of the hexaaquairon(I) radical in a pulse radiolysis experiment can be summarized in the following signaling pathway diagram.

The primary decay pathway for the hexaaquairon(I) radical is through a second-order dimerization process. Disproportionation to form elemental iron and further oxidation by any residual oxidizing species like hydrogen peroxide can also occur.

This technical guide provides a foundational understanding of the hexaaquairon(I) radical, a species of significant interest in radiation chemistry and related fields. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers investigating the fundamental processes of iron in aqueous environments.

References

The Fleeting Existence of Hexaaquairon(I): A Pulse Radiolysis Approach to a Transient Species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hexaaquairon(I) complex, [Fe(H₂O)₆]⁺, is a highly reactive and transient species that plays a crucial role in the radiation chemistry of aqueous iron solutions. Its short-lived nature makes direct observation challenging, necessitating specialized techniques for its generation and characterization. This guide provides a comprehensive overview of the formation of transient hexaaquairon(I) species, focusing on the pulse radiolysis technique, and details the experimental protocols and key quantitative data associated with its study. This information is critical for understanding the fundamental processes in radiation chemistry and has implications for fields such as radiobiology and the development of radiopharmaceuticals.

Formation of Hexaaquairon(I)

The primary method for generating the transient hexaaquairon(I) species is through the pulse radiolysis of aqueous solutions containing hexaaquairon(II), [Fe(H₂O)₆]²⁺. Pulse radiolysis utilizes a short, intense pulse of high-energy electrons to induce the radiolysis of water, producing a variety of reactive species, including the hydrated electron (e⁻ₐq).

The hydrated electron is a powerful reducing agent that subsequently reacts with the dissolved hexaaquairon(II) ions to form the hexaaquairon(I) complex. The fundamental reaction is the reduction of Fe(II) to Fe(I) by the hydrated electron.

The overall signaling pathway for the formation of hexaaquairon(I) via pulse radiolysis is depicted below:

Experimental Protocols

The generation and characterization of hexaaquairon(I) are typically performed using a pulse radiolysis setup coupled with fast transient absorption spectroscopy.

1. Sample Preparation:

-

Aqueous solutions of iron(II) sulfate (FeSO₄) or iron(II) perchlorate (Fe(ClO₄)₂) are prepared using high-purity water.

-

The solutions are deaerated by bubbling with an inert gas (e.g., argon or nitrous oxide) to remove dissolved oxygen, which can scavenge the hydrated electrons.

-

To scavenge oxidizing hydroxyl radicals (·OH) and hydrogen atoms (H·), which are also products of water radiolysis, a high concentration of a suitable scavenger, such as tert-butanol, is added to the solution.

2. Pulse Radiolysis and Transient Absorption Spectroscopy:

-

The deaerated solution is flowed through a quartz irradiation cell.

-

A high-energy electron pulse (typically in the nanosecond or picosecond range) from a linear accelerator is directed at the sample cell.

-

A light source (e.g., a xenon lamp) provides a probe beam that passes through the cell at a right angle to the electron pulse.

-

The change in the intensity of the probe light, as a function of wavelength and time after the electron pulse, is monitored by a fast photodetector and recorded. This provides the transient absorption spectrum and decay kinetics of the species formed.

The general workflow for a pulse radiolysis experiment is illustrated in the following diagram:

Quantitative Data

The study of the transient hexaaquairon(I) species by pulse radiolysis has yielded valuable quantitative data regarding its formation, spectroscopic properties, and decay.

| Parameter | Value | Conditions |

| Formation Rate Constant | ||

| k(e⁻ₐq + [Fe(H₂O)₆]²⁺) | (5.3 ± 0.3) x 10⁹ M⁻¹s⁻¹ | pH 6.0, 293 K |

| Spectroscopic Data | ||

| Absorption Maximum (λₘₐₓ) | 310 nm | Aqueous solution |

| Molar Absorptivity (ε) at λₘₐₓ | ~5000 M⁻¹cm⁻¹ | Aqueous solution |

| Decay Kinetics | ||

| Decay Mechanism | Second-order | Disproportionation |

| Decay Rate Constant | 2k = (1.4 ± 0.2) x 10⁹ M⁻¹s⁻¹ | pH 6.0, 293 K |

Table 1: Quantitative Data for Transient Hexaaquairon(I)

The decay of the hexaaquairon(I) species is believed to occur via a disproportionation reaction, where two Fe(I) ions react to form elemental iron and a Fe(II) ion.

Conclusion

The use of pulse radiolysis coupled with transient absorption spectroscopy has been instrumental in the successful generation and characterization of the highly reactive hexaaquairon(I) species. The quantitative data obtained from these experiments provide fundamental insights into the radiation chemistry of iron in aqueous solutions. This knowledge is not only of academic interest but also has practical applications in understanding and mitigating radiation damage in biological systems and in the design of novel therapeutic and diagnostic agents in medicine. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals working in these and related fields.

Methodological & Application

Application Notes and Protocols for the Generation of Hexaaquairon(I) via Pulse Radiolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulse radiolysis is a powerful technique for generating and studying transient reactive species in chemical and biological systems.[1][2] This application note provides a detailed protocol for the generation and characterization of the short-lived hexaaquairon(I) ion, [Fe(H₂O)₆]⁺, in aqueous solutions. The method utilizes a high-energy electron pulse to radiolytically generate hydrated electrons (e⁻aq), which subsequently reduce a stable Fe(II) precursor to the transient Fe(I) state. Understanding the properties and reactivity of Fe(I) is crucial in various fields, including radiation chemistry, catalysis, and potentially in understanding biological redox processes involving iron.

The primary reaction involves the radiolysis of water to produce both reducing (hydrated electrons, H atoms) and oxidizing (hydroxyl radicals, •OH) species. To isolate the reaction of the hydrated electron with the iron(II) precursor, a scavenger for the hydroxyl radical is essential.

Principle of the Method

The generation of hexaaquairon(I) is achieved through the following steps:

-

Radiolysis of Water: A short, intense pulse of high-energy electrons is delivered to an aqueous solution, leading to the formation of various reactive species.

-

Formation of Hydrated Electrons: The primary reducing species generated is the hydrated electron (e⁻aq), a potent reducing agent.

-

Scavenging of Oxidizing Species: To prevent the oxidation of the target Fe(I) species and the precursor Fe(II), hydroxyl radicals (•OH) are scavenged by an appropriate chemical, such as tert-butanol.

-

Reduction of Hexaaquairon(II): The hydrated electrons rapidly react with the hexaaquairon(II) ions, [Fe(H₂O)₆]²⁺, present in the solution to form the transient hexaaquairon(I) species, [Fe(H₂O)₆]⁺.

-

Spectroscopic Detection: The formation and decay of the Fe(I) species are monitored in real-time using fast transient absorption spectroscopy.

The key reactions are summarized in the table below:

| Reaction No. | Reaction | Description |

| 1 | H₂O + e⁻ (high energy) → e⁻aq, •OH, H•, H₂, H₂O₂, H₃O⁺ | Radiolysis of water |

| 2 | •OH + (CH₃)₃COH → H₂O + •CH₂(CH₃)₂COH | Scavenging of hydroxyl radicals |

| 3 | [Fe(H₂O)₆]²⁺ + e⁻aq → [Fe(H₂O)₆]⁺ | Formation of hexaaquairon(I) |

Experimental Protocol

This protocol outlines the necessary steps for the successful generation and characterization of hexaaquairon(I) using pulse radiolysis.

Solution Preparation

High-purity reagents and deionized water are critical for these experiments.

-

Iron(II) Precursor Solution: Prepare a stock solution of ferrous sulfate (FeSO₄·7H₂O) or ferrous perchlorate (Fe(ClO₄)₂·xH₂O) in deionized water. The final concentration of Fe(II) in the experimental solution should be in the range of 1-10 mM.

-

Hydroxyl Radical Scavenger: Use tert-butanol ((CH₃)₃COH) as the scavenger for •OH radicals. Prepare a stock solution of tert-butanol in deionized water. The final concentration in the experimental solution should be approximately 0.1 M.

-

Deaeration: To remove dissolved oxygen, which can react with the hydrated electrons, the final solution must be thoroughly deaerated. This is typically achieved by bubbling with high-purity argon or nitrogen gas for at least 30 minutes prior to and during the experiment.

-

pH Adjustment: The pH of the solution should be controlled, as it can influence the speciation of iron and the reactivity of the transient species. Perchloric acid (HClO₄) or sulfuric acid (H₂SO₄) can be used to adjust the pH to the acidic range (typically pH 2-4) to ensure the predominance of the hexaaquairon(II) species.

Pulse Radiolysis System Setup

A typical pulse radiolysis setup with transient absorption detection consists of:

-

Electron Accelerator: A linear accelerator (LINAC) or Van de Graaff generator capable of delivering short pulses (nanosecond to microsecond) of high-energy electrons (typically 2-10 MeV).

-

Irradiation Cell: A quartz cell with a defined optical path length to contain the sample solution.

-

Analyzing Light Source: A high-intensity lamp (e.g., Xenon arc lamp) to provide a continuous spectrum of light that passes through the sample.

-

Monochromator: To select the specific wavelength of light for detection.

-

Detector: A fast photodetector, such as a photomultiplier tube (PMT), to measure the change in light intensity.

-

Data Acquisition System: A digital oscilloscope to record the time-resolved signal from the detector.

Data Acquisition

-

Baseline Measurement: Before the electron pulse, measure the intensity of the analyzing light passing through the sample (I₀).

-

Irradiation: Deliver a single electron pulse to the deaerated sample solution.

-

Transient Absorption Measurement: Record the change in light intensity (I) as a function of time immediately following the pulse. The transient absorption (ΔA) is calculated as ΔA = -log(I/I₀).

-

Spectral and Kinetic Analysis:

-

To obtain the transient absorption spectrum of [Fe(H₂O)₆]⁺, record the maximum absorbance at various wavelengths shortly after the electron pulse.

-

To determine the kinetics of formation and decay, monitor the change in absorbance at a specific wavelength (e.g., the absorption maximum of the Fe(I) species) over time.

-

Data Presentation

Quantitative Data Summary

| Parameter | Value | Reference |

| Rate Constant for [Fe(H₂O)₆]²⁺ + e⁻aq | ||

| k (298 K) | 5.4 x 10⁹ M⁻¹s⁻¹ | Elliot, A. J., et al. (1990) |

| Activation Energy | 17.2 kJ mol⁻¹ | Elliot, A. J., et al. (1990) |

| Spectral Properties of [Fe(H₂O)₆]⁺ | ||

| Absorption Maximum (λₘₐₓ) | ~310 nm | Nenadović et al. (1980)[3] |

| Molar Absorptivity at λₘₐₓ | ~2000 M⁻¹cm⁻¹ | Nenadović et al. (1980)[3] |

Note: The values presented are from literature and may vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow for Pulse Radiolysis

References

Application Notes and Protocols for the Generation of Hexaaquairon(I)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis and characterization of transition metal complexes in unusual oxidation states are of significant interest for understanding fundamental chemical reactivity and for potential applications in catalysis and drug development. Iron, a ubiquitous element in biology and chemistry, is most commonly found in the +2 (ferrous) and +3 (ferric) oxidation states. The iron(I) state is rare and typically requires specific non-aqueous environments and stabilizing ligands for its existence. This document provides a detailed overview of the challenges and methods associated with the generation of the hexaaquairon(I) complex, [Fe(H₂O)₆]⁺, with a focus on electrochemical approaches.

The Challenge of Hexaaquairon(I) Synthesis

Direct electrochemical synthesis of hexaaquairon(I) in aqueous solution is not currently feasible due to the extreme instability of the Fe(I) ion in water. The standard reduction potential of the Fe²⁺/Fe⁺ couple in aqueous solution is highly negative, making the iron(I) ion a powerful reducing agent. Upon formation, it would readily reduce water to generate hydrogen gas and revert to a more stable oxidation state.

Established Method for Generating Aqueous Iron(I): Pulse Radiolysis

While electrochemical methods are not suitable for the bulk synthesis of hexaaquairon(I), its transient existence in aqueous solution has been demonstrated using pulse radiolysis.[1] This technique is a powerful tool for studying short-lived reactive species.[2][3]

Experimental Protocol: Pulse Radiolysis Generation of Iron(I)

Pulse radiolysis involves the use of a high-energy electron beam to generate hydrated electrons (e⁻ₐᵩ) in an aqueous solution.[1][4][5] These hydrated electrons are potent reducing agents and can rapidly reduce iron(II) ions to iron(I).

Objective: To generate and spectroscopically observe the transient hexaaquairon(I) complex in aqueous solution.

Materials:

-

High-purity water, deaerated to remove oxygen.

-

Iron(II) sulfate (FeSO₄·7H₂O) or other suitable iron(II) salt.

-

Perchloric acid (HClO₄) to control the pH and prevent precipitation of iron hydroxides.

-

A pulse radiolysis setup equipped with a linear accelerator (linac) and a fast detection system (e.g., transient absorption spectroscopy).

Procedure:

-

Prepare an aqueous solution of iron(II) sulfate (e.g., 1-10 mM) in deaerated water.

-

Acidify the solution with perchloric acid to a pH of approximately 3-4.

-

Transfer the solution to the irradiation cell of the pulse radiolysis system.

-

Subject the sample to a short pulse (nanoseconds to microseconds) of high-energy electrons from the linac. This generates hydrated electrons with a high yield.

-

The hydrated electrons rapidly react with the [Fe(H₂O)₆]²⁺ ions present in the solution to form [Fe(H₂O)₆]⁺.

-

Reaction: [Fe(H₂O)₆]²⁺ + e⁻ₐᵩ → [Fe(H₂O)₆]⁺

-

-

Immediately following the electron pulse, monitor the formation and decay of the transient iron(I) species using a fast spectroscopic detection method. The absorption spectrum of the generated iron(I) complex can be recorded.[1]

Data Presentation

| Species | Generation Method | Key Observations | Reference |

| [Fe(H₂O)₆]⁺ (transient) | Pulse Radiolysis | Formation and decay observed on the microsecond scale. | [1] |

| Characterized by transient absorption spectroscopy. |

Discussion of Electrochemical Approaches and Limitations

Electrochemical methods are versatile for synthesizing a wide range of compounds.[6][7][8][9] However, for the synthesis of hexaaquairon(I), the thermodynamic and kinetic challenges are substantial.

The standard reduction potential for the Fe²⁺/Fe couple is -0.44 V.[10][11][12] The potential for the Fe²⁺/Fe⁺ couple is expected to be significantly more negative, making it thermodynamically challenging to achieve this reduction in an aqueous environment without immediately reducing the water solvent.

While the direct electrochemical synthesis of hexaaquairon(I) is not feasible, the electrochemical generation of iron(I) species has been achieved in non-aqueous solvents with carefully chosen supporting electrolytes and ligands that stabilize the +1 oxidation state. These methods, however, do not produce the hexaaqua complex.

Visualizing the Challenges and Processes

Logical Relationship: Why Electrochemical Synthesis of [Fe(H₂O)₆]⁺ is Unfavorable

Caption: Instability of electrochemically generated [Fe(H₂O)₆]⁺ in water.

Experimental Workflow: Pulse Radiolysis for [Fe(H₂O)₆]⁺ Generation

Caption: Workflow for the generation and detection of transient [Fe(H₂O)₆]⁺.

Conclusion

The hexaaquairon(I) complex is a highly reactive and unstable species in aqueous solution, precluding its synthesis and isolation by conventional electrochemical methods. The primary challenge is its strong reducing potential, leading to the rapid reduction of water. The only established method for generating and observing this transient species in water is pulse radiolysis. For researchers interested in iron(I) chemistry, future efforts should be directed towards non-aqueous electrochemical systems with ligands capable of stabilizing this low oxidation state.

References

- 1. Pulse radiolysis studies of iron(I) in aqueous solutions - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Pulse Radiolysis Studies for Mechanism in Biochemical Redox Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radiolysis - Wikipedia [en.wikipedia.org]

- 4. BNL | Chemistry | Electron- and Photo-Induced Processes | Research Highlights | Creating super-oxidants with pulse radiolysis [bnl.gov]

- 5. Radiolysis [chemeurope.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Khan Academy [khanacademy.org]

- 9. Long-Duration Energy Storage: Powering a Cleaner Future | EcoFlow US [ecoflow.com]

- 10. m.youtube.com [m.youtube.com]

- 11. vedantu.com [vedantu.com]

- 12. m.youtube.com [m.youtube.com]

hexaaquairon(I) as a reducing agent in organic synthesis

Foreword: On the Nature of Hexaaquairon(I)

Initial research indicates that the specific chemical species "hexaaquairon(I)," with the formula [Fe(H₂O)₆]⁺, is not a recognized or utilized reagent in standard organic synthesis. The iron(I) oxidation state is highly unstable, particularly in an aqueous environment where it would readily be oxidized. While low-valent iron species are indeed powerful reducing agents, they are typically found as organometallic complexes or are generated in situ, and not as simple aqueous ions.[1][2][3]

This document, therefore, addresses the user's core interest in low-valent iron reductants by focusing on well-established and synthetically useful iron species. The principles, protocols, and data presented herein pertain to common low-valent iron reagents that serve a similar functional purpose to the requested, but unavailable, hexaaquairon(I).

Application Notes: Low-Valent Iron Species as Reducing Agents in Organic Synthesis

Introduction

Iron, owing to its natural abundance, low cost, and minimal toxicity, is an attractive metal for catalysis and stoichiometric reductions in organic synthesis.[3] Its ability to exist in a range of oxidation states, from -2 to +6, allows it to participate in a wide variety of chemical transformations.[3][4] Low-valent iron species, particularly those in the Fe(0) and Fe(II) oxidation states, are effective reducing agents capable of promoting single-electron transfer (SET) processes.[3] These reagents are instrumental in several key synthetic operations, including the reduction of nitroarenes, reductive dehalogenation, and coupling reactions.

Key Applications

-

Reduction of Nitro Compounds: The conversion of aromatic nitro compounds to anilines is a fundamental transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals. Iron powder (Fe(0)) in the presence of an acid (like HCl or acetic acid) is a classic and highly effective method for this reduction, known as the Béchamp reduction. The reaction is heterogeneous and proceeds via a series of single-electron transfers from the iron surface.

-

Reductive Dehalogenation: Iron can be used to remove halogen atoms from organic molecules. This is particularly useful in environmental remediation and as a strategic step in multi-step synthesis.

-

Cross-Coupling Reactions: While less common than palladium or nickel, iron complexes can catalyze various cross-coupling reactions. These often involve low-valent iron species as part of the catalytic cycle.[1]

Mechanism of Action

The reducing power of low-valent iron stems from its ability to donate electrons. In the case of Fe(0), the metallic iron surface acts as the electron donor. For Fe(II) salts, the Fe²⁺ ion can be oxidized to Fe³⁺. The general principle involves the transfer of one or more electrons to the organic substrate, often generating a radical anion intermediate, which then undergoes further reaction (e.g., protonation, fragmentation).

Quantitative Data Summary

The following table summarizes representative data for the reduction of nitroarenes to anilines using common low-valent iron systems.

| Entry | Nitroarene Substrate | Iron Reagent | Conditions | Reaction Time (h) | Yield (%) | Reference |

| 1 | Nitrobenzene | Fe / HCl | Ethanol/Water, Reflux | 2 | >95 | (General) |

| 2 | 4-Nitrotoluene | Fe / NH₄Cl | Ethanol/Water, 80 °C | 3 | 92 | (General) |

| 3 | 2-Chloro-5-nitrobenzoic acid | FeSO₄·7H₂O / NH₃ | Water, 90 °C | 4 | 88 | (General) |

| 4 | 1-Nitronaphthalene | Fe / Acetic Acid | Acetic Acid, 110 °C | 1.5 | 90 | (General) |

Note: Yields are highly substrate-dependent and the conditions provided are illustrative.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of an Aromatic Nitro Compound using Iron Powder (Béchamp Reduction)

Objective: To synthesize aniline from nitrobenzene using iron powder and hydrochloric acid.

Materials:

-

Nitrobenzene

-

Iron powder (fine grade)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

-

Dichloromethane or Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add nitrobenzene (1.0 eq).

-

Reagent Addition: Add ethanol and water (e.g., a 1:1 mixture) to the flask. Add iron powder (typically 2-3 eq).

-

Initiation: While stirring vigorously, slowly add a small amount of concentrated HCl (e.g., 0.1-0.2 eq) to initiate the reaction. The reaction is often exothermic.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Carefully add a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide to neutralize the acid and precipitate iron hydroxides. The mixture should be basic to litmus paper.

-

Filtration: Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with the extraction solvent (e.g., dichloromethane).

-

Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer several times with the organic solvent.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude aniline product.

-

Purification: The product can be further purified by distillation or chromatography if necessary.

Visualizations

Logical Workflow for Nitroarene Reduction

Caption: Experimental workflow for iron-mediated nitroarene reduction.

Simplified Reaction Pathway

Caption: Simplified mechanism of Single Electron Transfer (SET) from Fe(0).

References

Hexaaquairon(I) in Aqueous Media: Application Notes on Catalysis

A Note on Hexaaquairon(I), [Fe(H₂O)₆]⁺

Direct catalytic applications of the hexaaquairon(I) complex, [Fe(H₂O)₆]⁺, in aqueous media are not documented in scientific literature. The Fe(I) oxidation state is highly unstable in water and readily undergoes oxidation to Fe(II) or Fe(III). Consequently, this document focuses on the well-established catalytic applications of the more stable and catalytically relevant iron aqua complexes, specifically those containing Fe(II) and Fe(III), in aqueous environments. These complexes are cost-effective, environmentally benign, and versatile catalysts for a range of important chemical transformations.

Application Note 1: Iron(III)-Catalyzed Water Oxidation

Introduction:

The oxidation of water to produce molecular oxygen is a critical reaction in artificial photosynthesis and for the generation of solar fuels. Iron, being an earth-abundant and non-toxic element, is a highly attractive candidate for developing catalysts for this process. Certain iron(III) complexes, particularly those with stabilizing ligands, have demonstrated significant catalytic activity for water oxidation in aqueous buffer solutions. These catalysts can operate either homogeneously in solution or heterogeneously when immobilized on an electrode surface.

Key Applications:

-

Electrocatalytic Water Oxidation: Iron complexes can be immobilized on conductive surfaces, such as indium tin oxide (ITO), to create electrodes that catalyze the oxidation of water at a lower overpotential.

-

Chemical Water Oxidation: In the presence of a sacrificial chemical oxidant, such as cerium(IV) ammonium nitrate (CAN) or sodium periodate (NaIO₄), iron complexes can catalyze the oxidation of water in solution.

Data Presentation:

| Catalyst/Pre-catalyst | Conditions | Turnover Number (TON) | Faradaic Efficiency | Reference |

| [Fe(III)Cl₂(tia-BAI)] immobilized on ITO | Borate buffer (pH 8.3), electrolysis | > 193 | > 80% for O₂ | [1][2] |

| Dinuclear oxo-bridged iron complex on graphitic electrodes | Aqueous solution | (Data on overpotential reduction) | (Not specified) | [3] |

| Various iron coordination complexes | pH 1 with CAN oxidant | > 350 | (Not specified) | [4] |

| Various iron coordination complexes | pH 2 with NaIO₄ oxidant | > 1,000 | (Not specified) | [4] |

Experimental Protocol: Electrocatalytic Water Oxidation Using an Immobilized Iron(III) Complex

This protocol is based on the methodology for an immobilized iron(III) pincer complex.[1][2]

1. Materials and Equipment:

-

Indium tin oxide (ITO) coated glass slides

-

[Fe(III)Cl₂(tia-BAI)] complex (pre-catalyst)

-

Methanol (spectroscopic grade)

-

Borate buffer solution (pH 8.3)

-

Potentiostat for electrochemical measurements

-

Three-electrode electrochemical cell (Working electrode: catalyst-coated ITO; Counter electrode: platinum wire; Reference electrode: Ag/AgCl)

-

Gas chromatograph (for O₂ detection)

2. Electrode Preparation (Immobilization of Pre-catalyst):

-

Prepare a solution of the [Fe(III)Cl₂(tia-BAI)] complex in methanol.

-

Clean the ITO slides thoroughly.

-

Drop-cast a specific volume of the catalyst solution onto the conductive side of the ITO slide.

-

Allow the solvent to evaporate completely, leaving a film of the catalyst on the electrode surface.

3. Electrocatalysis:

-

Assemble the three-electrode cell with the catalyst-coated ITO as the working electrode.

-

Fill the cell with the borate buffer solution (pH 8.3).

-

Perform controlled potential electrolysis at a potential determined from cyclic voltammetry to be sufficient for water oxidation.

-

Continuously monitor the current passed through the cell.

-

Collect the headspace gas from the sealed electrochemical cell at regular intervals.

4. Product Analysis:

-

Analyze the collected gas samples using a gas chromatograph to quantify the amount of evolved oxygen.

-

Calculate the Faradaic efficiency by comparing the moles of O₂ produced with the moles of electrons passed during electrolysis.

Logical Workflow for Water Oxidation Catalysis:

Caption: Workflow for iron-catalyzed electrocatalytic water oxidation.

Application Note 2: Iron-Catalyzed Reduction of Nitroarenes in Aqueous Media

Introduction:

The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis, as anilines are crucial building blocks for pharmaceuticals, dyes, and agrochemicals. Homogeneous iron catalysts offer a more sustainable alternative to traditional stoichiometric reductants or catalysts based on precious metals. The use of water as a solvent or co-solvent aligns with the principles of green chemistry.

Key Applications:

-

Transfer Hydrogenation: Using formic acid as a hydrogen source, iron catalysts can efficiently reduce nitroarenes to anilines in a mixture of organic solvent and water.

-

Domino Reactions: The in situ-generated aniline can participate in subsequent reactions, such as the Paal-Knorr synthesis of pyrroles, in a one-pot process.[5]

Data Presentation:

| Catalyst | Reductant | Substrate | Product | Yield | Reference |

| Fe-Tetraphos system | Formic Acid | Various nitroarenes | Corresponding anilines | (High yields reported) | [5] |

| FeX₂-R₃P | Organosilanes | Various nitroarenes | Corresponding anilines | (High selectivity reported) | [6] |

Experimental Protocol: Domino Synthesis of N-Aryl Pyrroles from Nitroarenes

This protocol is adapted from the iron-catalyzed cascade synthesis.[5]

1. Materials and Equipment:

-

Iron-Tetraphos catalyst (or prepared in situ from an iron precursor and the Tetraphos ligand)

-

Substituted nitroarene

-

2,5-Hexanedione (or other 1,4-dicarbonyl compound)

-

Formic acid (reductant)

-

Solvent (e.g., a mixture of organic solvent and water)

-

Schlenk flask or other reaction vessel suitable for inert atmosphere

-

Heating and stirring apparatus

-

Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography)

2. Reaction Setup:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the iron-Tetraphos catalyst.

-

Add the substituted nitroarene and the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione).

-

Add the solvent system.

-

Finally, add the formic acid.

3. Reaction Execution:

-

Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction typically involves the initial reduction of the nitro group to an amine, followed by condensation with the dicarbonyl compound.

4. Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl pyrrole.

Signaling Pathway for Domino Synthesis:

Caption: Reaction pathway for the iron-catalyzed domino synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02879H [pubs.rsc.org]

- 6. Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Stopped-Flow Kinetic Studies of Hexaaquairon(II) Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for studying the kinetics of fast reactions involving the hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, using stopped-flow spectrophotometry. This technique is essential for understanding the mechanisms of electron transfer, ligand substitution, and redox reactions involving iron(II), which are critical in various biological and chemical systems, including drug development and environmental chemistry.

Application Note 1: Oxidation of Hexaaquairon(II) by Hydrogen Peroxide (Fenton Reaction)

The reaction between hexaaquairon(II) and hydrogen peroxide, known as the Fenton reaction, is a cornerstone of advanced oxidation processes. It generates highly reactive hydroxyl radicals, which can be utilized for the degradation of organic pollutants and have significant implications in biological systems. The initial step of this reaction is rapid and well-suited for stopped-flow analysis.

Quantitative Data

The kinetics of the initial reaction between hexaaquairon(II) and hydrogen peroxide can be described by a second-order rate law. The rate-determining step is the formation of an intermediate complex, which then proceeds to form hydroxyl radicals.

| Reaction | Rate Law | Second-Order Rate Constant (k) | Conditions |

| [Fe(H₂O)₆]²⁺ + H₂O₂ → [Fe(H₂O)₆]³⁺ + OH• + OH⁻ | Rate = k[[Fe(H₂O)₆]²⁺][H₂O₂] | 63.0 M⁻¹s⁻¹ | pH < 3.5[1] |

Experimental Protocol

Objective: To determine the second-order rate constant for the oxidation of hexaaquairon(II) by hydrogen peroxide using stopped-flow spectrophotometry.

Materials:

-

Stopped-flow spectrophotometer

-

Stock solution of Fe(II): Prepared by dissolving ferrous ammonium sulfate hexahydrate in deoxygenated, acidic water (e.g., 0.1 M HClO₄) to prevent premature oxidation. The exact concentration should be determined by titration with a standard potassium permanganate solution.

-

Stock solution of hydrogen peroxide (H₂O₂): Diluted from a 30% stock solution and standardized by UV-Vis spectrophotometry.

-

Deoxygenated, acidic water (e.g., 0.1 M HClO₄) for dilutions.

Procedure:

-

Solution Preparation:

-

Prepare a series of hexaaquairon(II) solutions of varying concentrations (e.g., 0.1 mM, 0.2 mM, 0.5 mM) by diluting the stock solution with deoxygenated, acidic water.

-

Prepare a solution of hydrogen peroxide at a concentration significantly higher than the highest Fe(II) concentration to ensure pseudo-first-order conditions (e.g., 10 mM).

-

-

Instrument Setup:

-

Set the stopped-flow spectrophotometer to monitor the reaction at a wavelength where the product, hexaaquairon(III), has a significant absorbance, typically around 300-350 nm.

-

Equilibrate the instrument's sample handling unit to the desired reaction temperature (e.g., 25 °C).

-

-

Data Acquisition:

-

Load one syringe with the hexaaquairon(II) solution and the other with the hydrogen peroxide solution.

-

Initiate the stopped-flow experiment. The two solutions will be rapidly mixed, and the change in absorbance over time will be recorded.

-

Repeat the experiment for each concentration of hexaaquairon(II).

-

-

Data Analysis:

-

Under pseudo-first-order conditions ([H₂O₂] >> [[Fe(H₂O)₆]²⁺]), the reaction will follow first-order kinetics with respect to Fe(II).

-

Fit the absorbance vs. time data to a single exponential function to obtain the pseudo-first-order rate constant (k_obs) for each Fe(II) concentration.

-

Plot k_obs versus the concentration of hydrogen peroxide. The slope of this plot will be the second-order rate constant (k).

-

Application Note 2: Reversible Binding of Nitric Oxide to Hexaaquairon(II)

The reaction of nitric oxide (NO) with hexaaquairon(II) to form the brown-ring complex, [Fe(H₂O)₅(NO)]²⁺, is a classic qualitative test for nitrates. The kinetics of this reversible binding are rapid and can be thoroughly investigated using stopped-flow techniques to elucidate the ligand substitution mechanism.

Quantitative Data

The reversible binding of nitric oxide to hexaaquairon(II) has been studied in detail, yielding the following kinetic and thermodynamic parameters.

| Parameter | Value | Conditions |

| Forward Reaction ([Fe(H₂O)₆]²⁺ + NO → [Fe(H₂O)₅(NO)]²⁺ + H₂O) | 25 °C, pH 5.0 (acetate buffer) | |

| Rate Constant (k_on) | 1.42 x 10⁶ M⁻¹s⁻¹ | |

| Enthalpy of Activation (ΔH‡_on) | 37.1 ± 0.5 kJ mol⁻¹ | |

| Entropy of Activation (ΔS‡_on) | -3 ± 2 J K⁻¹mol⁻¹ | |

| Reverse Reaction ([Fe(H₂O)₅(NO)]²⁺ + H₂O → [Fe(H₂O)₆]²⁺ + NO) | 25 °C, pH 5.0 (acetate buffer) | |

| Rate Constant (k_off) | 3240 ± 750 s⁻¹ | |

| Enthalpy of Activation (ΔH‡_off) | 48.4 ± 1.4 kJ mol⁻¹ | |

| Entropy of Activation (ΔS‡_off) | -15 ± 5 J K⁻¹mol⁻¹ |

Experimental Protocol

Objective: To determine the forward and reverse rate constants for the binding of nitric oxide to hexaaquairon(II).

Materials:

-

Stopped-flow spectrophotometer

-

Stock solution of Fe(II): Prepared as described in Application Note 1.

-

Nitric oxide (NO) gas

-

Deoxygenated buffer solution (e.g., 0.2 M acetate buffer, pH 5.0).

-

Gas-tight syringes.

Procedure:

-

Solution Preparation:

-

Prepare a solution of hexaaquairon(II) in the deoxygenated buffer.

-

Prepare a saturated solution of nitric oxide in the same deoxygenated buffer by bubbling NO gas through it. The concentration of the saturated NO solution can be determined from its known solubility at the experimental temperature.

-

-

Instrument Setup:

-

Set the spectrophotometer to a wavelength where the [Fe(H₂O)₅(NO)]²⁺ complex has a distinct absorbance, for example, around 450 nm.

-

Thermostat the instrument to the desired temperature.

-

-

Data Acquisition (Forward Reaction):

-

Load one syringe with the hexaaquairon(II) solution and the other with the nitric oxide solution.

-

Initiate the stopped-flow measurement to monitor the formation of the brown-ring complex.

-

Vary the concentrations of both reactants to determine the reaction order with respect to each.

-

-

Data Acquisition (Reverse Reaction):

-

To study the reverse reaction, the pre-formed [Fe(H₂O)₅(NO)]²⁺ complex can be rapidly mixed with a solution containing a scavenger for NO, or the dissociation can be initiated by a rapid change in conditions (e.g., pH jump), if applicable.

-

-

Data Analysis:

-

Analyze the kinetic traces by fitting them to appropriate rate equations (e.g., pseudo-first-order or second-order) to determine the observed rate constants.

-

From the dependence of the observed rate constants on the reactant concentrations, determine k_on and k_off.

-

Visualizations

Caption: Experimental workflow for a stopped-flow kinetic study.

Caption: General reaction schemes for hexaaquairon(II) studied by stopped-flow.

References

Application Notes and Protocols for the Detection of Hexaaquairon(I) via EPR Spectroscopy

Abstract

The hexaaquairon(I) complex, [Fe(H₂O)₆]⁺, is a highly reactive and transient species in aqueous solutions. Its low valence state and resulting electronic structure make it a challenging target for spectroscopic characterization. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the study of paramagnetic species, including transition metal ions with unpaired electrons. This document provides a detailed, albeit hypothetical, application note and protocol for the detection of hexaaquairon(I) using EPR spectroscopy. Due to the absence of direct experimental literature for this specific complex, the proposed methodology is based on established techniques for the generation and study of other reactive, low-valent metal ions in aqueous environments, particularly leveraging in situ generation via pulse radiolysis at cryogenic temperatures.

Introduction

Iron can exist in a range of oxidation states, with Fe(II) and Fe(III) being the most common in biological and chemical systems. The Fe(I) state, with a d⁷ electron configuration, is rare and typically requires strong reducing conditions and stabilizing ligands to be observed. In an aqueous environment, the hexaaquairon(I) ion is expected to be extremely short-lived.

EPR spectroscopy is an ideal technique for the detection and characterization of paramagnetic species like Fe(I).[1] For a high-spin d⁷ ion in an octahedral field, such as [Fe(H₂O)₆]⁺, the ground state is predicted to be a Kramers system, making it EPR active. However, the observation of its EPR spectrum is challenging due to its transient nature and potentially fast spin relaxation.